Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 1373253-22-5
VCID: VC0173179
InChI: InChI=1S/C6H11NO3.C2HF3O2/c1-9-6(8)5-4-7-2-3-10-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)
SMILES: COC(=O)C1CNCCO1.C(=O)(C(F)(F)F)O
Molecular Formula: C8H12F3NO5
Molecular Weight: 259.181

Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

CAS No.: 1373253-22-5

Cat. No.: VC0173179

Molecular Formula: C8H12F3NO5

Molecular Weight: 259.181

* For research use only. Not for human or veterinary use.

Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate - 1373253-22-5

Specification

CAS No. 1373253-22-5
Molecular Formula C8H12F3NO5
Molecular Weight 259.181
IUPAC Name methyl morpholine-2-carboxylate;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H11NO3.C2HF3O2/c1-9-6(8)5-4-7-2-3-10-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)
Standard InChI Key MEZYADQKFXKWSH-UHFFFAOYSA-N
SMILES COC(=O)C1CNCCO1.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structure

Basic Chemical Information

Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate (CAS No. 1373253-22-5) is characterized by its molecular formula C8H12F3NO5 and a molecular weight of 259.18 g/mol . The compound consists of two components: methyl morpholine-2-carboxylate and trifluoroacetic acid, forming a salt complex . This chemical entity features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and one nitrogen atom, with a methyl ester substitution at the 2-position.

The compound's structural characteristics can be summarized in the following table:

ParameterSpecification
CAS Number1373253-22-5
Molecular FormulaC8H12F3NO5
Molecular Weight259.18 g/mol
IUPAC Namemethyl morpholine-2-carboxylate;2,2,2-trifluoroacetic acid
InChIKeyMEZYADQKFXKWSH-UHFFFAOYSA-N
SMILESCOC(=O)C1CNCCO1.C(=O)(C(F)(F)F)O

Structural Features and Chemical Reactivity

The molecular architecture of methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate confers specific chemical behaviors that make it valuable in research contexts. The morpholine ring serves as a versatile scaffold that can participate in various chemical transformations. The nitrogen atom in the morpholine ring possesses nucleophilic properties, while the oxygen atom can engage in hydrogen bonding interactions, contributing to the compound's solubility characteristics and binding affinity to biological targets.

The trifluoromethyl group, derived from the trifluoroacetic acid component, introduces significant electronic effects that influence the compound's reactivity profile. This group is strongly electron-withdrawing, which can enhance the acidity of adjacent protons and alter the reactivity of nearby functional groups. Additionally, the presence of the methyl ester at the 2-position of the morpholine ring provides a site for potential further functionalization through hydrolysis, transesterification, or reduction reactions.

Synthesis and Preparation Methods

Purification and Characterization

After synthesis, purification of methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate typically involves recrystallization techniques to achieve the high purity standards required for research applications. The commercially available product is typically offered with a purity specification of approximately 95% . Characterization methods likely include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.

Applications in Research and Development

Pharmaceutical Research Applications

Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate has gained significant attention in pharmaceutical research due to its structural features and potential biological activities. The compound is classified as a protein degrader building block, indicating its utility in targeted protein degradation research—an emerging therapeutic strategy that aims to selectively eliminate disease-causing proteins .

The morpholine moiety present in this compound contributes to its pharmaceutical relevance, as molecules containing this structural element often display a diverse range of pharmacological activities. Research has shown that compounds featuring morpholine rings can exhibit antimicrobial and anticancer properties, making derivatives like methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate valuable starting materials in medicinal chemistry investigations.

Structural Chemistry and Crystallographic Studies

Crystal Structure Characteristics

While specific crystallographic data for methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is limited in the available literature, studies on related compounds containing trifluoroacetate moieties provide insights into potential structural arrangements. Crystal structures of similar compounds often reveal specific intermolecular interactions, particularly hydrogen bonding networks involving the carboxylate oxygen atoms of the trifluoroacetate group .

In related trifluoroacetate salt structures, the carboxylate group typically displays C-O bond lengths that are nearly equivalent (approximately 1.23-1.25 Å), indicative of resonance stabilization and delocalization of negative charge . The trifluoromethyl group often adopts specific conformations influenced by electronic repulsions and crystal packing forces.

Intermolecular Interactions and Packing Arrangements

The arrangement of molecules in crystal structures of trifluoroacetate salts frequently shows characteristic hydrogen bonding patterns. These typically involve the carboxylate oxygen atoms acting as hydrogen bond acceptors, interacting with various hydrogen bond donors from neighboring molecules . Such interactions can significantly influence the physical properties of the compound, including solubility, melting point, and stability.

The presence of the morpholine ring in methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate would likely contribute additional hydrogen bonding capabilities through the nitrogen atom, potentially forming complex three-dimensional networks in the crystalline state. These structural features can be crucial for understanding the compound's behavior in different environments and its interactions with biological targets.

Safety AspectRecommended Measures
Personal ProtectionUse appropriate gloves, eye protection, and laboratory coats
Workplace ControlsWork in well-ventilated areas or under fume hoods
Exposure PreventionAvoid skin contact, inhalation, and ingestion
StorageStore in tightly closed containers in cool, dry areas away from incompatible materials
DisposalFollow institutional and local regulations for chemical waste disposal
ParameterSpecification
Typical Purity≥95%
Common Package Size1 gram
Intended UseResearch, professional manufacturing, industrial applications
Storage RecommendationsCool, dry conditions in sealed containers
Shelf LifeDependent on storage conditions (typically 1-2 years under proper storage)

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